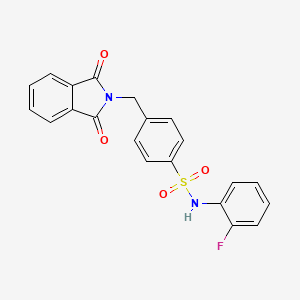

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. These activities range from enzyme inhibition to anticancer properties. The structure of the compound suggests it may interact with various biological targets due to the presence of the sulfonamide group and the fluorophenyl moiety.

Synthesis Analysis

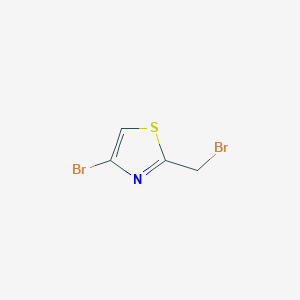

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that include the formation of key intermediates such as indoles, isatins, or thiazoles, followed by their subsequent functionalization. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring and its attachment to a benzenesulfonamide framework . Similarly, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides for antimicrobial and anticancer evaluation involves the condensation of isatin derivatives with benzenesulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents on the phenyl ring, such as fluorine atoms, can significantly affect the binding affinity and selectivity of these compounds towards biological targets . The molecular structure of similar compounds has been investigated using various spectroscopic and crystallographic techniques, providing insights into the relationship between structure and function .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with enzymes and receptors. For example, some derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in many physiological processes . The introduction of specific substituents can also enhance the selectivity and potency of these compounds as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. QSAR studies have indicated that the antimicrobial activity of isatin derivatives is influenced by lipophilic parameters and molecular connectivity indices . Additionally, the introduction of certain substituents can increase the metabolic stability of these compounds, which is crucial for their potential as therapeutic agents .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Selective Enzyme Inhibition

Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity. This selective inhibition plays a crucial role in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer and Antimicrobial Properties

Various sulfonamide derivatives have been synthesized to evaluate their in vitro antimicrobial and anticancer activities. Some compounds have shown significant activity, making them potential candidates for further study in drug development against cancer and microbial infections (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

Research has also focused on the synthesis of sulfonamide derivatives to study their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. Some compounds have shown very good inhibitory properties against human carbonic anhydrase isoforms, with potential implications for treating diseases like glaucoma and epilepsy (Sethi et al., 2013).

Photodynamic Therapy and Sensing Applications

Photodynamic Therapy

Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, exhibiting high singlet oxygen quantum yields. These compounds are promising for photodynamic therapy applications in cancer treatment, showcasing the role of sulfonamide derivatives in developing new photosensitizers (Pişkin et al., 2020).

Sensing Applications

Sulfonamide derivatives have been explored as chemosensing probes for the selective and sensitive detection of specific ions in aqueous solutions. For example, one study developed a probe for the detection of Sn2+ ions, highlighting the utility of these compounds in environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O4S/c22-18-7-3-4-8-19(18)23-29(27,28)15-11-9-14(10-12-15)13-24-20(25)16-5-1-2-6-17(16)21(24)26/h1-12,23H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINLQHXMIFBUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)